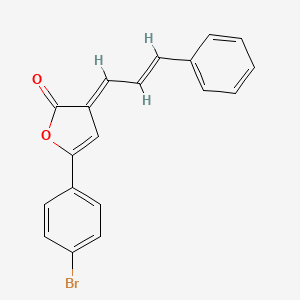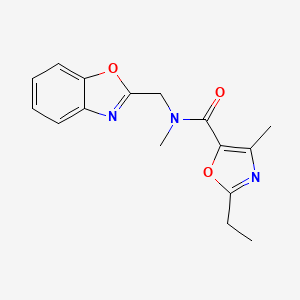![molecular formula C26H21BrN4O3 B5170778 2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5170778.png)
2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline, also known as BPIQ, is a novel quinoline derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in disease progression. In cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound also inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE pathway, which regulates antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model studied. In cancer research, this compound has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and enhance the efficacy of chemotherapy drugs. In neurodegenerative disorder research, this compound has been shown to reduce oxidative stress, inflammation, and neuronal cell death. In infectious disease research, this compound has been shown to inhibit bacterial growth and biofilm formation.
实验室实验的优点和局限性
One of the main advantages of 2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline is its broad-spectrum activity against various diseases, making it a potential therapeutic agent for multiple indications. This compound also has low toxicity and good pharmacokinetic properties, making it a promising drug candidate. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several future directions for 2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline research, including:
1. Investigating the potential of this compound as a combination therapy with other drugs for enhanced efficacy in cancer and neurodegenerative disorders.
2. Developing novel formulations of this compound to improve its solubility and bioavailability.
3. Conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Exploring the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases.
5. Investigating the role of this compound in regulating the gut microbiome and its potential as a probiotic agent.
Conclusion:
This compound is a novel quinoline derivative that has shown promising results in scientific research for its potential therapeutic applications in cancer, neurodegenerative disorders, and infectious diseases. Despite its limitations, this compound has several advantages, including its broad-spectrum activity, low toxicity, and good pharmacokinetic properties. Further research is needed to fully understand the mechanism of action and potential applications of this compound in various diseases.
合成方法
2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline can be synthesized through a multistep process involving the reaction of 4-bromoaniline with 2-cyanobenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained through the reaction of the intermediate with 4-nitrophenylpiperazine and subsequent carbonylation.
科学研究应用
2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing tumor angiogenesis. In neurodegenerative disorder research, this compound has demonstrated neuroprotective effects by reducing oxidative stress and inflammation and enhancing neuronal survival. This compound has also shown potential as an antimicrobial agent, with activity against various bacterial strains.
属性
IUPAC Name |
[2-(4-bromophenyl)quinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN4O3/c27-19-7-5-18(6-8-19)25-17-23(22-3-1-2-4-24(22)28-25)26(32)30-15-13-29(14-16-30)20-9-11-21(12-10-20)31(33)34/h1-12,17H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLBWKUAPUXHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5170699.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170714.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5170717.png)
![4,4'-oxybis(N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}benzamide)](/img/structure/B5170724.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine](/img/structure/B5170726.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)
![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)
![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
![10-(4-tert-butylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5170762.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5170787.png)

![1-(4-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5170800.png)
